molecular formula C8H5ClN4 B1343368 2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine CAS No. 1053656-03-3

2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine

Cat. No.: B1343368
CAS No.: 1053656-03-3
M. Wt: 192.6 g/mol
InChI Key: ICCJPZWJQCTSHD-UHFFFAOYSA-N
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Description

2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine is a heterocyclic compound that contains a triazine ring substituted with a chlorine atom and a pyridine ring

Mechanism of Action

Target of Action

Similar triazine derivatives have been shown to possess anticancer activity , suggesting potential targets could be cellular components involved in cancer progression.

Mode of Action

It’s worth noting that certain imamine-1,3,5-triazine derivatives have demonstrated potent anti-proliferative activity against various cancer cells . This suggests that 2-Chloro-4-pyridin-3-yl-1,3,5-triazine may interact with its targets to inhibit cell proliferation.

Biochemical Pathways

Given the anti-proliferative activity of similar compounds , it can be inferred that this compound may affect pathways related to cell cycle regulation and apoptosis.

Pharmacokinetics

Certain imamine-1,3,5-triazine derivatives have been suggested to possess the properties of drug candidates , implying potential bioavailability.

Result of Action

Similar compounds have shown to inhibit the migration, invasion, adhesion, and proliferation of cancer cells , suggesting potential cellular effects.

Action Environment

It’s worth noting that the compound has been described as having good thermal stability , suggesting it may retain its activity under various environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine typically involves the reaction of 2-chloro-1,3,5-triazine with 3-pyridylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation, crystallization, and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other triazine derivatives .

Properties

IUPAC Name

2-chloro-4-pyridin-3-yl-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4/c9-8-12-5-11-7(13-8)6-2-1-3-10-4-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCJPZWJQCTSHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201281588
Record name 2-Chloro-4-(3-pyridinyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201281588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053656-03-3
Record name 2-Chloro-4-(3-pyridinyl)-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053656-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-(3-pyridinyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201281588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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